N-butyl-3-chloro-4-fluoroaniline
CAS No.:
Cat. No.: VC17742399
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClFN |
|---|---|
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | N-butyl-3-chloro-4-fluoroaniline |
| Standard InChI | InChI=1S/C10H13ClFN/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7,13H,2-3,6H2,1H3 |
| Standard InChI Key | FAWUGIRMLUJMCI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=CC(=C(C=C1)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Butyl-3-chloro-4-fluoroaniline belongs to the aryl amine family, featuring a para-fluoro and meta-chloro substitution pattern on the benzene ring. The IUPAC name N-butyl-3-chloro-4-fluoroaniline reflects its branched alkyl chain and halogen positions. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClFN | |
| Molecular Weight | 201.67 g/mol | |
| SMILES Notation | CCCCNC₁=CC(=C(C=C₁)F)Cl | |
| InChI Key | FAWUGIRMLUJMCI-UHFFFAOYSA-N |
The butyl group introduces steric bulk, influencing solubility and reaction kinetics, while the electron-withdrawing halogens modulate aromatic electrophilic substitution behavior.
Physical Characteristics
Experimental data reveal critical physical parameters essential for laboratory handling:
The compound’s vapor pressure of 0.1±0.4 mmHg at 25°C suggests low volatility under standard conditions .
Synthesis Methodologies
Catalytic Hydrogenation of Nitro Precursors
A patent-pending method (CN104292113A) describes high-yield production via hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% Pt/C catalysts . Optimized conditions include:
| Parameter | Optimal Range | Yield |
|---|---|---|
| Temperature | 50–100°C | 94% |
| Hydrogen Pressure | 0.1–5 MPa | |
| Reaction Time | 1–10 hours | |
| Catalyst Loading | 1:200–1:400 (w/w) |
This solvent-free process eliminates purification challenges associated with traditional methods, achieving >99.5% purity .
Nucleophilic Alkylation
Industrial-scale synthesis often employs alkylation of 3-chloro-4-fluoroaniline with butyl halides in polar aprotic solvents. A representative protocol involves:
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Reagents:
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3-Chloro-4-fluoroaniline (1 eq)
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1-Bromobutane (1.2 eq)
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K₂CO₃ (2 eq) in DMF
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Conditions:
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12-hour reflux at 110°C
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Extraction with ethyl acetate
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Column chromatography purification
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This method typically affords 75–85% yields, limited by competing elimination reactions.
Applications in Chemical Industries
Pharmaceutical Intermediates
The compound serves as a key precursor in antibiotics synthesis, particularly fluoroquinolones. Its halogen pattern mimics bioactive motifs in ciprofloxacin derivatives. Recent studies highlight its role in:
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Antimicrobial Agents: Facilitating C–N bond formation in β-lactamase inhibitors
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Kinase Inhibitors: Acting as a hinge-binding moiety in tyrosine kinase inhibitors
Agrochemical Development
In agrochemistry, the molecule’s lipophilicity enhances pesticidal activity. Registrations include:
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Herbicides: As a building block for acetolactate synthase (ALS) inhibitors
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Fungicides: Modifying cell membrane permeability in triazole derivatives
Recent Advances and Future Directions
Green Synthesis Innovations
Microwave-assisted reactions reduce process times by 60% compared to conventional heating, maintaining 89% yield. Photocatalytic methods using TiO₂ nanoparticles show promise for solvent-free scale-up.
Computational Modeling
Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level predict:
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NBO Charges: Nitrogen atom charge density = −0.723 e, favoring electrophilic attacks
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HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity
These models aid in designing derivatives with enhanced bioactivity.
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